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Compound of Interest

Compound Name: Bis-PEG17-acid

Cat. No.: B1192368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and

solubility characteristics of Bis-PEG17-acid, a homobifunctional crosslinker integral to

advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting

Chimeras (PROTACs).

Core Chemical Properties
Bis-PEG17-acid is a polyethylene glycol (PEG) derivative characterized by a chain of 17

ethylene glycol units flanked by terminal carboxylic acid groups. This structure imparts valuable

characteristics for chemical synthesis and biological applications. The central PEG chain

enhances the hydrophilicity and biocompatibility of molecules it is conjugated to, while the

terminal carboxylic acids provide reactive handles for covalent modification.

A summary of its key chemical identifiers and properties is presented below.
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Property Value Source(s)

Molecular Weight 866.98 g/mol [1]

Molecular Formula C38H74O21 [2][3]

CAS Number 51178-68-8 [3]

Appearance Off-white to light yellow solid [1]

Purity Typically ≥95% or ≥98%

Functional Groups
Two terminal carboxylic acids

(-COOH)

Solubility Profile
The hydrophilic nature of the polyethylene glycol spacer significantly enhances the solubility of

Bis-PEG17-acid in aqueous media. While specific quantitative solubility data in mg/mL is not

readily available in public literature, it is known to be soluble in a range of common laboratory

solvents.

Solvent Solubility

Water Soluble

Dimethyl Sulfoxide (DMSO) Soluble

Dimethylformamide (DMF) Soluble

Ethanol Expected to be soluble

For practical laboratory use, it is recommended to prepare stock solutions by dissolving the

compound in DMSO or DMF.

Physicochemical Characteristics
The defining feature of Bis-PEG17-acid is its two terminal carboxylic acid groups. The pKa of a

typical carboxylic acid is in the range of 4-5. This means that under physiological pH conditions

(around 7.4), these groups will be deprotonated, rendering the molecule negatively charged
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and further enhancing its aqueous solubility. This acidity is also key to its reactivity, as the

carboxylate form is a better nucleophile for certain reactions.

Experimental Protocols
Handling and Storage
Storage: It is recommended to store Bis-PEG17-acid at -20°C in a dry, sealed container, away

from moisture. For solutions in solvent, storage at -80°C is recommended for up to 6 months,

or at -20°C for up to 1 month.

Handling: For weighing and dispensing, it is advisable to allow the container to reach room

temperature before opening to prevent condensation of moisture. For preparing stock

solutions, use of an inert gas atmosphere (e.g., argon or nitrogen) can help to minimize

degradation.

General Protocol for Amide Bond Formation
The terminal carboxylic acids of Bis-PEG17-acid can be readily coupled with primary amines

to form stable amide bonds. This is a fundamental reaction for its use in bioconjugation and as

a PROTAC linker. The following is a general procedure using common coupling agents like 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

Bis-PEG17-acid

Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

EDC hydrochloride

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.4, or 0.1 M MES buffer pH

4.5-6.0)

DIPEA (N,N-Diisopropylethylamine) (for reactions in organic solvents)
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Quenching reagent (e.g., hydroxylamine or a primary amine like Tris)

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure in an Organic Solvent (e.g., DMF):

Activation of Carboxylic Acids:

Dissolve Bis-PEG17-acid in anhydrous DMF.

Add 1.5 to 2.0 equivalents of NHS and 1.5 to 2.0 equivalents of EDC.

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated

ester.

Coupling with Amine:

In a separate vial, dissolve the amine-containing molecule in anhydrous DMF. If the amine

is a salt (e.g., hydrochloride), add 1.5 to 2.0 equivalents of a non-nucleophilic base like

DIPEA to neutralize it.

Add the solution of the amine-containing molecule to the activated Bis-PEG17-acid
solution.

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for sterically

hindered amines.

Quenching and Purification:

Quench any unreacted NHS-activated ester by adding a small amount of a primary amine-

containing buffer (e.g., Tris buffer) or hydroxylamine.

Purify the desired conjugate using an appropriate chromatographic technique such as

reverse-phase HPLC.

Procedure in an Aqueous Buffer:

Activation and Coupling:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1192368?utm_src=pdf-body
https://www.benchchem.com/product/b1192368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS pH 7.2-

7.4).

Dissolve Bis-PEG17-acid in the same buffer. Note: For optimal activation with EDC/NHS,

a slightly acidic pH (4.5-6.0) using a buffer like MES is often preferred.

Add a 5- to 10-fold molar excess of Bis-PEG17-acid, EDC, and NHS to the solution of the

amine-containing molecule.

Incubate the reaction mixture at room temperature for 1-2 hours.

Purification:

Remove the excess crosslinker and byproducts by dialysis, size-exclusion

chromatography, or another suitable purification method.

Sample Preparation for Analytical Methods
High-Performance Liquid Chromatography (HPLC):

Sample Dissolution: Dissolve the sample in the mobile phase to be used for the analysis. If

the sample is not readily soluble in the mobile phase, a stronger solvent like DMSO or DMF

can be used initially, followed by dilution with the mobile phase.

Filtration: It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before

injection to remove any particulate matter that could damage the HPLC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-

d6, D2O).

Sample Preparation: Dissolve an appropriate amount of the sample (typically 1-10 mg) in the

deuterated solvent (usually 0.5-0.7 mL). Ensure the sample is fully dissolved. Sonication

may be used to aid dissolution.

Internal Standard: An internal standard (e.g., TMS for organic solvents, or DSS for aqueous

solutions) may be added for chemical shift referencing.
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Visualizing Experimental Workflows

Activation Step
Coupling Step

Purification Step Analysis

Bis-PEG17-acid EDC / NHS NHS-activated Bis-PEG17-acid Amine-containing
Molecule PEGylated Conjugate HPLC / SEC LC-MS / NMR

Click to download full resolution via product page

Inherent Properties

Key Applications

Bis-PEG17-acid

Hydrophilic PEG Chain Terminal Carboxylic Acids

Enhanced Aqueous Solubility Improved Biocompatibility Covalent Conjugation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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